

Application Notes & Protocols: 2-Methoxy-4-methylbenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-4-methylbenzaldehyde**

Cat. No.: **B112801**

[Get Quote](#)

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a comprehensive technical guide on the application of **2-Methoxy-4-methylbenzaldehyde** as a versatile precursor in the synthesis of advanced agrochemicals. While not a widely documented starting material for existing commercial products, its unique substitution pattern offers significant potential for the development of novel fungicides, particularly within the strobilurin class. We present a detailed, hypothetical synthetic pathway to a novel strobilurin analogue, underscoring the strategic role of **2-Methoxy-4-methylbenzaldehyde** in modern agrochemical design. This guide includes in-depth experimental protocols, mechanistic insights, and data interpretation to empower researchers in their discovery and development efforts.

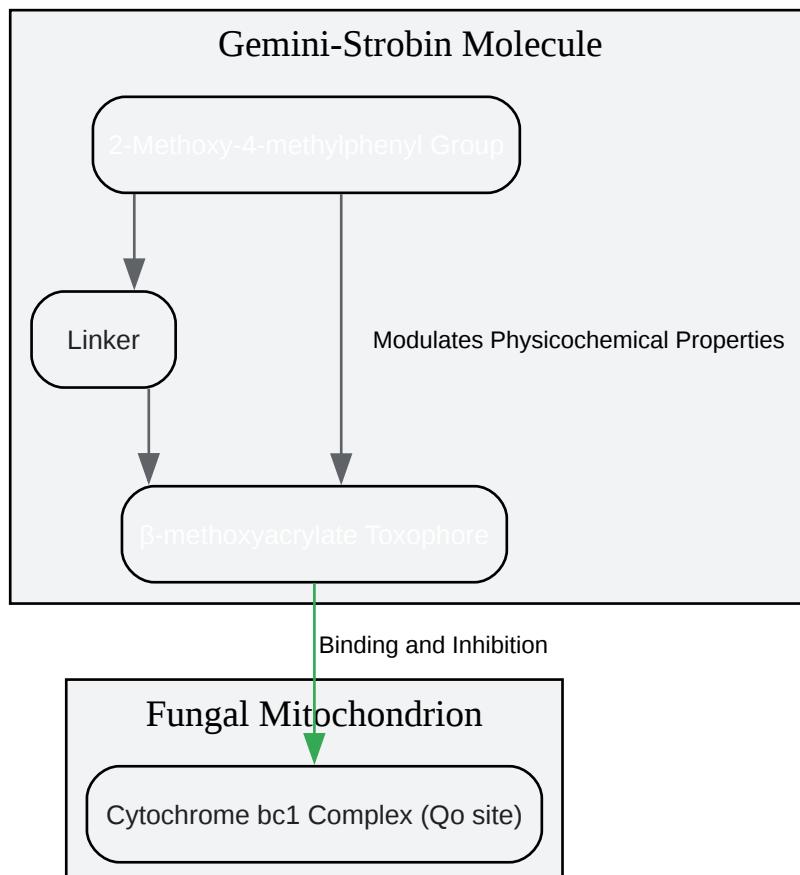
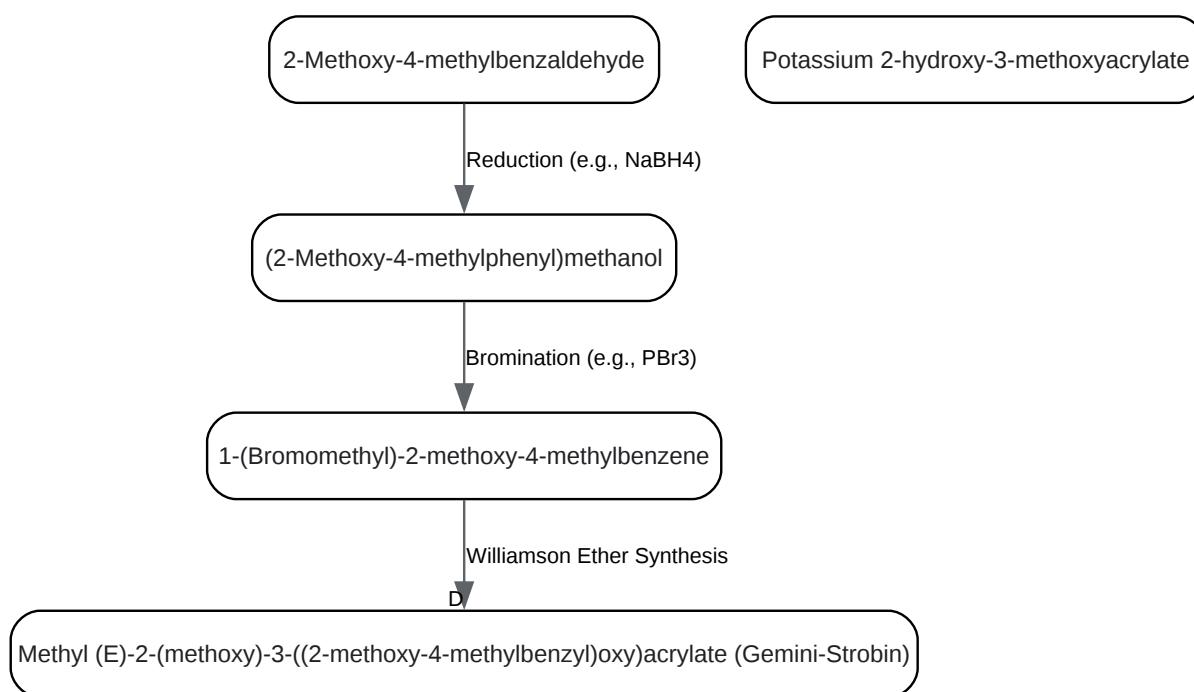
Introduction: The Strategic Value of Substituted Benzaldehydes in Agrochemical Synthesis

The molecular architecture of a successful agrochemical is a delicate balance of efficacy, selectivity, and environmental compatibility. The starting materials for the synthesis of these complex molecules are therefore of paramount importance. Substituted benzaldehydes, in particular, serve as foundational building blocks, offering a reactive aldehyde group for diverse chemical transformations and a substituted aromatic ring that can be tailored to optimize biological activity and physicochemical properties.

2-Methoxy-4-methylbenzaldehyde (CAS 57415-35-7) is a particularly interesting, though currently underutilized, precursor in this context.^{[1][2][3]} Its methoxy and methyl groups at the 2 and 4 positions, respectively, can influence the electronic and steric properties of the resulting agrochemical, potentially leading to enhanced target binding, improved metabolic stability, or novel modes of action.

This guide will focus on a plausible and scientifically grounded application of **2-Methoxy-4-methylbenzaldehyde** in the synthesis of a novel strobilurin-type fungicide. Strobilurins are a critically important class of fungicides that act by inhibiting mitochondrial respiration in fungi.^{[4][5]} The core structure of many strobilurins features a substituted phenyl ring, making **2-Methoxy-4-methylbenzaldehyde** an ideal candidate for the synthesis of new analogues with potentially improved properties.

Physicochemical Properties of 2-Methoxy-4-methylbenzaldehyde



Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2]
Molecular Weight	150.17 g/mol	[1][2]
Melting Point	42.5-43 °C	[6]
Appearance	White to light yellow crystalline solid	
CAS Number	57415-35-7	[1][3]

Hypothetical Application: Synthesis of a Novel Strobilurin Analogue

We propose the synthesis of a novel strobilurin analogue, hereafter referred to as "Gemini-Strobin," utilizing **2-Methoxy-4-methylbenzaldehyde** as a key starting material. The synthetic strategy is based on established methodologies for strobilurin synthesis, involving the construction of the core phenyl ring system, followed by the attachment of the characteristic β -methoxyacrylate "toxophore."

Proposed Synthetic Pathway for Gemini-Strobin

The overall synthetic route from **2-Methoxy-4-methylbenzaldehyde** to Gemini-Strobin is depicted below. This multi-step process involves the initial conversion of the aldehyde to a benzyl bromide, followed by a Williamson ether synthesis to introduce the core of the strobilurin side chain, and finally, the formation of the β -methoxyacrylate moiety.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. asianpubs.org [asianpubs.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 2-Methoxy-4-methylbenzaldehyde in the Synthesis of Novel Agrochemicals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112801#application-of-2-methoxy-4-methylbenzaldehyde-in-agrochemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com